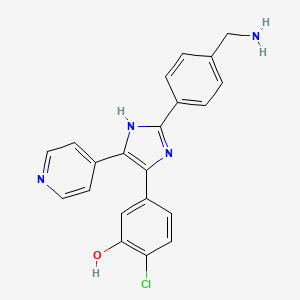![molecular formula C17H10Cl2N2O4 B10755668 2-Chloro-5-[4-(3-chloro-phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino]-benzoic acid](/img/structure/B10755668.png)
2-Chloro-5-[4-(3-chloro-phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-409513 is a small molecule that belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. The compound has a chemical formula of C₁₇H₁₀Cl₂N₂O₄ and is known for its role as an inhibitor of glycogen synthase kinase-3 beta .
Preparation Methods
The synthesis of SB-409513 involves multiple steps, starting with the preparation of the core aminobenzoic acid structure. The synthetic route typically includes the following steps:
Formation of the benzene ring: The benzene ring is functionalized with amine and carboxylic acid groups.
Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at specific positions.
Coupling reactions: The chlorinated benzene ring is coupled with other organic molecules to form the final structure of SB-409513.
Industrial production methods for SB-409513 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
SB-409513 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert SB-409513 into reduced forms.
Substitution: The chlorine atoms in SB-409513 can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB-409513 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of aminobenzoic acids and their derivatives.
Biology: SB-409513 is used in biological studies to investigate the role of glycogen synthase kinase-3 beta in cellular processes.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases related to glycogen synthase kinase-3 beta activity, such as Alzheimer’s disease and bipolar disorder.
Industry: SB-409513 is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
SB-409513 exerts its effects by inhibiting glycogen synthase kinase-3 beta, an enzyme involved in various cellular processes. The inhibition of this enzyme affects pathways related to cell division, differentiation, and apoptosis. The molecular targets of SB-409513 include the ATP-binding pocket of glycogen synthase kinase-3 beta, where it binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
SB-409513 is compared with other glycogen synthase kinase-3 beta inhibitors, such as indirubin-3’-monoxime and alsterpaullone. These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities. SB-409513 is unique due to its specific aminobenzoic acid structure and its particular binding properties to glycogen synthase kinase-3 beta .
Similar compounds include:
- Indirubin-3’-monoxime
- Alsterpaullone
- Alvocidib
- SU9516
These compounds are also inhibitors of glycogen synthase kinase-3 beta and are used in various research and therapeutic applications .
Properties
Molecular Formula |
C17H10Cl2N2O4 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-chloro-5-[[4-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-9-3-1-2-8(6-9)13-14(16(23)21-15(13)22)20-10-4-5-12(19)11(7-10)17(24)25/h1-7H,(H,24,25)(H2,20,21,22,23) |
InChI Key |
ONVZFCHLOZUXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755597.png)
![4-(4-Ethoxy-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755605.png)
![N-[6-(2,5-difluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755608.png)
![N-(5-Bromo-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide](/img/structure/B10755615.png)
![N-(5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B10755628.png)
![N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide](/img/structure/B10755636.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755644.png)
![N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride](/img/structure/B10755646.png)
![(3R,5S)-5-((4-((1-(2,5-Difluorobenzyl)-1H-indol-5-yl)amino)thieno[3,2-d]pyrimidin-6-yl)ethynyl)pyrrolidin-3-yl morpholine-4-carboxylate](/img/structure/B10755661.png)
![4-[7-(3-Aminopropoxy)-4-(3-aminoprop-1-ynyl)-1-ethylimidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B10755669.png)

![N-(5-bromo-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10755674.png)
![4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrochloride](/img/structure/B10755675.png)

